1-(3-Bromobenzyl)pyrrolidine Hydrochloride: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
1-(3-Bromobenzyl)pyrrolidine Hydrochloride: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
In the landscape of modern drug discovery and synthetic organic chemistry, functionalized nitrogen-containing heterocycles are indispensable. 1-(3-Bromobenzyl)pyrrolidine hydrochloride (CAS: 1638221-36-9) represents a highly versatile chemical building block. Characterized by a saturated five-membered pyrrolidine ring and a meta-brominated benzyl moiety, this compound offers orthogonal reactivity: the basic pyrrolidine nitrogen serves as a structural anchor for biological target engagement, while the aryl bromide acts as an electrophilic handle for late-stage transition-metal-catalyzed cross-coupling.
This technical whitepaper provides an in-depth analysis of the physical and chemical properties of 1-(3-Bromobenzyl)pyrrolidine hydrochloride, detailing its structural advantages, biological activity profile, and a self-validating protocol for its synthesis.
Molecular Architecture & Chemical Identity
The structural logic of 1-(3-Bromobenzyl)pyrrolidine hydrochloride is defined by three distinct components, each serving a specific chemical or physical purpose:
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The Pyrrolidine Ring: A five-membered, saturated heterocycle that imparts basicity and acts as a hydrogen-bond acceptor. Its conformational flexibility allows it to adapt to various biological binding pockets.
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The 3-Bromobenzyl Group: The meta-substitution of the bromine atom provides a unique steric profile compared to ortho- or para-substituted analogs. The carbon-bromine bond is highly polarized, rendering it an excellent electrophile for palladium-catalyzed transformations.
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The Hydrochloride Salt: Tertiary amines in their free-base form are often volatile, prone to atmospheric oxidation, and poorly soluble in aqueous media. Conversion to the hydrochloride salt stabilizes the molecule, yielding a crystalline solid that is ideal for long-term storage and direct application in in vitro biological assays 1 [1].
Table 1: Chemical Identity & Physical Properties
| Property | Value |
| IUPAC Name | 1-[(3-bromophenyl)methyl]pyrrolidine hydrochloride |
| CAS Number | 1638221-36-9 |
| Molecular Formula | C₁₁H₁₅BrClN (C₁₁H₁₄BrN·HCl) |
| Molecular Weight | 276.60 g/mol |
| Physical State | Solid (typically crystalline powder) |
| SMILES | BrC1=CC(CN2CCCC2)=CC=C1.[H]Cl |
| InChIKey | LMPHVKSNLLNICD-UHFFFAOYSA-N |
Data aggregated from authoritative chemical databases including [2] and 2 [3].
Chemical Reactivity & Functionalization Pathways
The primary utility of 1-(3-Bromobenzyl)pyrrolidine hydrochloride lies in its orthogonal reactivity. Because the nucleophilic pyrrolidine nitrogen is already alkylated and protected via protonation (as an HCl salt), the molecule can be subjected to cross-coupling conditions (after in situ neutralization) without the risk of unwanted N-arylation or self-condensation.
The 3-bromo position serves as a prime candidate for constructing complex molecular architectures. By utilizing Palladium (Pd) catalysts, researchers can execute Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings to generate diverse biaryl, aryl-alkyl, or aniline derivatives.
Palladium-catalyzed cross-coupling pathways utilizing the 3-bromo electrophilic handle.
Biological Activity & Drug Development Potential
Pyrrolidine derivatives are classified as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets, including G-protein-coupled receptors (GPCRs) and various kinase active sites. Recent studies have highlighted the intrinsic biological activity of 1-(3-Bromobenzyl)pyrrolidine hydrochloride 1 [1].
The presence of the halogen (bromine) increases the lipophilicity (LogP) of the compound, enhancing cellular membrane permeability. This translates to measurable antimicrobial and cytotoxic properties, making it a valuable reference compound or starting point for Structure-Activity Relationship (SAR) optimization.
Table 2: Biological Activity Summary
| Assay / Target | Metric | Value | Causality / Mechanism |
| Antibacterial (E. coli) | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | Membrane disruption facilitated by the lipophilic bromobenzyl moiety. |
| Antibacterial (S. aureus) | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | Electrostatic interaction of the protonated pyrrolidine with bacterial cell walls. |
| Cytotoxicity (MCF-7 Cells) | Half-maximal Inhibitory Concentration (IC₅₀) | ~30 µM (48h) | Dose-dependent induction of apoptosis; specific intracellular targets require further elucidation. |
Experimental Methodology: Synthesis & Validation
To ensure high purity and yield, the synthesis of 1-(3-Bromobenzyl)pyrrolidine hydrochloride relies on a bimolecular nucleophilic substitution (Sₙ2) followed by controlled salt formation. The protocol below is designed as a self-validating system , incorporating in-process checks to guarantee experimental integrity.
Step-by-Step Synthesis Protocol
Step 1: Sₙ2 Alkylation
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Charge the Reactor: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-bromobenzyl bromide in anhydrous Acetonitrile (MeCN).
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Causality: MeCN is a polar aprotic solvent that optimally solvates the nucleophile without hydrogen-bonding to it, thereby accelerating the Sₙ2 displacement.
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Add Base: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).
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Causality: K₂CO₃ acts as a mild, heterogeneous base to scavenge the hydrobromic acid (HBr) generated during the reaction. Using a mild base prevents unwanted elimination side-reactions.
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Introduce Nucleophile: Dropwise, add 1.2 equivalents of pyrrolidine at 0°C, then slowly warm the reaction to 80°C and reflux for 4-6 hours.
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In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. The disappearance of the UV-active 3-bromobenzyl bromide spot validates the completion of the alkylation.
Step 2: Workup and Extraction
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Cool the mixture to room temperature and filter out the inorganic salts (KBr and excess K₂CO₃).
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Concentrate the filtrate under reduced pressure.
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Redissolve the resulting oil in Ethyl Acetate and wash twice with saturated aqueous NaCl (brine).
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Causality: The brine wash removes residual polar impurities and traces of unreacted pyrrolidine, isolating the free-base 1-(3-Bromobenzyl)pyrrolidine in the organic layer.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the free base as a pale yellow oil.
Step 3: Salt Formation
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Dissolve the free-base oil in anhydrous Diethyl Ether.
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Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) into the solution at 0°C.
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Causality: The protonation of the tertiary amine drastically reduces its solubility in ether, driving the equilibrium forward and causing the highly pure hydrochloride salt to precipitate out of solution as a white crystalline solid.
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Filter the precipitate, wash with cold ether, and dry under a high vacuum.
Step 4: Analytical Validation
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¹H-NMR (DMSO-d₆): Look for the diagnostic benzylic CH₂ singlet. In the free base, this appears around 3.6 ppm. Upon protonation to the HCl salt, the electron-withdrawing effect of the positively charged nitrogen shifts this peak downfield to approximately 4.2 - 4.4 ppm. This chemical shift acts as a definitive validation of successful salt formation.
Synthesis workflow of 1-(3-Bromobenzyl)pyrrolidine HCl via SN2 alkylation and salt formation.
References
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BenchChem. "1-(3-Bromobenzyl)pyrrolidine hydrochloride | C11H15BrClN". BenchChem Product Catalog. 1
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ChemSrc. "1638221-36-9_CAS号:1638221-36-9_1-(3-Bromobenzyl)pyrrolidine". ChemSrc Database.
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Cymit Quimica. "CAS 1638221-36-9: Clorhidrato de pirrolidina, 1-[(3-bromof…". Cymit Quimica Catalog. 2
